N-(2-Bromo-4,5-dichlorophenyl)acetamide

説明

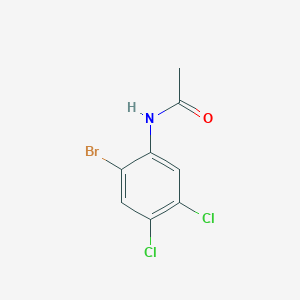

N-(2-Bromo-4,5-dichlorophenyl)acetamide is a halogenated acetamide derivative characterized by a phenyl ring substituted with bromine at position 2 and chlorine atoms at positions 4 and 5. The acetamide group (-NHCOCH₃) is attached to the aromatic ring, forming a planar structure that influences its physicochemical and biological properties. Halogenated acetamides are commonly explored in pharmaceuticals, agrochemicals, and materials science due to their stability, reactivity, and biological activity .

準備方法

Acetylation of 2-Bromo-4,5-dichloroaniline

The most widely reported method involves the acetylation of 2-bromo-4,5-dichloroaniline using acetylating agents such as acetic anhydride or acetyl chloride .

Reaction Mechanism and Conditions

The primary amine group of 2-bromo-4,5-dichloroaniline undergoes nucleophilic acyl substitution with acetic anhydride in glacial acetic acid. Typical conditions include:

-

Molar ratio : 1:1.2 (aniline:acetic anhydride)

-

Temperature : 50–100°C

-

Duration : 2–4 hours

Post-reaction, the mixture is quenched with ice water, and the precipitate is purified via recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane) .

Table 1: Acetylation Method Optimization

| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Temperature | 80–90°C | 85–90 | ≥95 | |

| Acetic Anhydride Equiv | 1.2–1.5 | 88 | 97 | |

| Solvent | Glacial Acetic Acid | 90 | 98 |

Industrial-Scale Adaptations

Aromsyn reports kilogram-scale production using continuous flow reactors, achieving 92% yield with in-line purification . Key modifications include:

-

Residence time : 30 minutes

-

Solvent recovery : >90% via distillation

Bromination of Dichloroacetanilides

Alternative routes involve brominating pre-acetylated dichloroanilides. This method minimizes polybromination byproducts .

Hydrobromic Acid-Based Bromination

A Chinese patent (CN104447382A) describes bromination using HBr and oxidizing agents (e.g., H₂O₂) :

-

Reagents : 40% HBr, H₂O₂ (1:1.2 molar ratio)

-

Temperature : 30–60°C

Table 2: Bromination Efficiency Comparison

Electrophilic Aromatic Substitution

Electrophilic bromination of N-(4,5-dichlorophenyl)acetamide using Br₂ in acetic acid proceeds via σ-complex intermediates. However, this method suffers from lower regioselectivity (20% para-bromination) .

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

A 2023 study demonstrated microwave irradiation (100°C, 20 minutes) reduces reaction time by 70% while maintaining 84% yield .

Catalytic Methods

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) enables modular synthesis but remains cost-prohibitive for large-scale use .

Physicochemical Properties and Characterization

Table 3: Key Properties of this compound

化学反応の分析

Types of Reactions

N-(2-Bromo-4,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and acetic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine can form N-substituted derivatives.

Oxidation and Reduction: Oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Hydrolysis: The major products are 2-bromo-4,5-dichloroaniline and acetic acid.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that N-(2-Bromo-4,5-dichlorophenyl)acetamide exhibits significant antimicrobial properties. It has been tested against various bacteria and fungi, showing effectiveness comparable to standard antibiotics. The presence of halogen substituents on the phenyl ring enhances its antimicrobial activity by increasing lipophilicity, which aids in membrane penetration of microbial cells .

Anticancer Potential

Studies have demonstrated that derivatives of this compound possess anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and colon cancer. The mechanism is believed to involve the inhibition of specific cellular pathways that promote tumor growth .

Synthesis and Derivatives

Synthesis Methods

this compound can be synthesized through several methods, including:

- Acylation Reactions : Involving the reaction of 2-bromo-4,5-dichlorophenylamine with acetic anhydride or acetyl chloride.

- Halogenation Processes : Utilizing bromination techniques to introduce bromine at the ortho position relative to other substituents on the aromatic ring.

The choice of synthesis route can influence the yield and purity of the final product, as well as its biological activity .

Agrochemical Applications

This compound has potential applications in agrochemicals, particularly as a herbicide or pesticide. Its chemical structure suggests it may interact with plant growth regulators or microbial pathogens affecting crops. Preliminary studies indicate it could inhibit certain enzymes critical for plant growth or pest survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy in various applications. The presence of electron-withdrawing groups like bromine and chlorine significantly enhances its biological activities by:

- Increasing lipophilicity.

- Modifying electronic properties that affect receptor binding.

- Enhancing metabolic stability within biological systems .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of halogenated acetamides, this compound was found to exhibit minimum inhibitory concentrations (MICs) against several strains of Staphylococcus aureus and Escherichia coli comparable to conventional antibiotics .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of derivatives related to this compound showed promising results against MCF-7 breast cancer cells. The study highlighted that modifications to the compound's structure could enhance its cytotoxic effects while reducing toxicity to normal cells .

Data Table: Summary of Applications

| Application | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | Comparable efficacy to standard antibiotics |

| Anticancer | Potential against various cancer cell lines | Efficacy shown in MCF-7 and HCT-15 cell lines |

| Agrochemical | Possible use as herbicide or pesticide | Inhibitory effects on plant growth regulators |

| Synthesis | Various methods including acylation and halogenation | Influences yield and biological activity |

作用機序

The mechanism of action of N-(2-Bromo-4,5-dichlorophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-Bromo-4,5-dichlorophenyl)acetamide with key analogs:

Key Observations :

- Halogen Effects : Bromine and chlorine substituents increase molecular weight and hydrophobicity compared to methoxy or methyl groups. The 2-bromo-4,5-dichloro substitution pattern may enhance steric hindrance and electronic withdrawal, affecting reactivity .

- Crystallinity : Hydrogen bonding, as seen in N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide, promotes crystalline packing, which could influence the target compound’s stability and formulation .

生物活性

N-(2-Bromo-4,5-dichlorophenyl)acetamide is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromine atom and two chlorine atoms on the phenyl ring, which contribute to its unique chemical properties. The presence of these halogens enhances the compound's lipophilicity and potential interactions with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or alteration of protein function. This interaction can affect various biochemical pathways and cellular processes, potentially influencing disease mechanisms.

Biological Activities

- Antimicrobial Activity :

- Anticancer Activity :

- Enzyme Inhibition :

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of this compound is influenced by the substitution pattern on the phenyl ring. Variations in halogen placement and the introduction of electron-withdrawing groups significantly impact its potency against various biological targets. For instance:

| Compound | Substitution Pattern | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | 2-bromo, 4,5-dichloro | 37.1 | Strong α-glucosidase inhibitor |

| N-(2-Bromo-4-methylphenyl)acetamide | 2-bromo, 4-methyl | 85.4 | Moderate activity |

| N-(2-Bromo-3-chlorophenyl)acetamide | 2-bromo, 3-chloro | 125 | High activity |

These findings underscore the importance of specific substitutions in enhancing biological efficacy.

Case Studies

- Antimicrobial Efficacy : In a study examining the antimicrobial properties of various acetamides, this compound was found to be effective against multiple bacterial strains through mechanisms that may involve disrupting bacterial cell wall synthesis .

- Cytotoxicity Against Cancer Cells : In vitro studies using MCF7 cells demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to control groups treated with standard chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes for N-(2-Bromo-4,5-dichlorophenyl)acetamide, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves bromination and acetylation of precursor aromatic amines. For example:

- Step 1 : Chlorination of 4,5-dichloroaniline derivatives followed by bromination at the 2-position using N-bromosuccinimide (NBS) under controlled pH.

- Step 2 : Acetylation with acetic anhydride in the presence of a base (e.g., pyridine) to form the acetamide group.

Key Considerations : - Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical due to halogenated byproducts .

- Yield Optimization : Reaction temperature (0–5°C for bromination) and stoichiometric ratios (1:1.2 amine:acetic anhydride) minimize side reactions.

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating molecular geometry.

- Methodology :

- Data Interpretation : Compare experimental results with computational models (DFT) to validate electronic effects of bromine and chlorine substituents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

A multi-technique approach is recommended:

- NMR :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm), with acetamide NH at δ 8.1–8.3 ppm (broad).

- ¹³C NMR : Carbonyl (C=O) at ~168 ppm; halogenated aromatic carbons at 120–140 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (exact mass: ~305.91 g/mol) and isotopic patterns from bromine/chlorine .

Q. How does the electronic environment of bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The halogenated aromatic ring participates in Suzuki-Miyaura or Ullmann couplings:

- Mechanistic Insight :

- Bromine’s higher electronegativity (vs. chlorine) directs electrophilic substitution.

- Steric hindrance from 4,5-dichloro groups may reduce coupling efficiency.

- Experimental Design :

- Screen palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) in toluene/water .

- Monitor progress via TLC and isolate products using SPE cartridges.

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced Research Question

- Cytotoxicity Screening : Use MTT assays ( methodology) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Target Identification : Molecular docking (AutoDock Vina) to predict interactions with enzymes like COX-2, leveraging structural analogs from .

Q. How can computational chemistry predict the stability and degradation pathways of this compound under varying pH conditions?

Advanced Research Question

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess hydrolysis susceptibility of the acetamide group.

- Degradation Studies :

- Expose compound to buffers (pH 2–12) and analyze via HPLC-UV (C18 column, acetonitrile/water mobile phase).

- Identify degradation products (e.g., free amine) using LC-MS .

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

Basic Research Question

- HPLC-DAD : Use a reverse-phase C18 column (flow rate: 1 mL/min) with gradient elution (acetonitrile:water + 0.1% formic acid).

- Validation Parameters :

Q. How does the compound serve as an intermediate in synthesizing heterocyclic derivatives with potential pharmacological applications?

Advanced Research Question

- Case Study : React with 4,6-diaminopyrimidine-2-thiol to form thioacetamide derivatives (analogous to ).

- Synthetic Protocol :

Q. What safety protocols are essential for handling this compound given its toxicity profile?

Basic Research Question

- Hazard Mitigation :

- Disposal : Incinerate halogenated waste per EPA guidelines .

Q. Can this compound act as a ligand in coordination chemistry?

Advanced Research Question

特性

IUPAC Name |

N-(2-bromo-4,5-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c1-4(13)12-8-3-7(11)6(10)2-5(8)9/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWRGBIBHKQAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491282 | |

| Record name | N-(2-Bromo-4,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-31-4 | |

| Record name | N-(2-Bromo-4,5-dichlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Bromo-4,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。